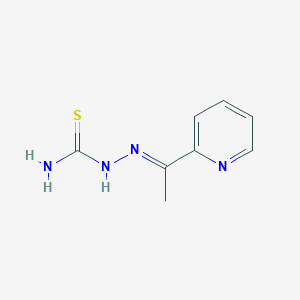

2-Acetylpyridine thiosemicarbazone

Übersicht

Beschreibung

2-Acetylpyridine thiosemicarbazone is a chemical compound known for its significant biological and pharmacological properties. It belongs to the class of thiosemicarbazones, which are derived from the reaction of thiosemicarbazide with aldehydes or ketones.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylpyridine thiosemicarbazone typically involves the condensation of 2-acetylpyridine with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acetylpyridine thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiosemicarbazides.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiosemicarbazides.

Substitution: Various substituted thiosemicarbazones.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The anticancer properties of 2-acetylpyridine thiosemicarbazone derivatives have been extensively studied. These compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanisms of Action : Thiosemicarbazones can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by interfering with cellular signaling pathways. For example, copper(II) complexes of thiosemicarbazones have shown enhanced anti-proliferative activity against lung cancer cells, promoting apoptosis through ROS generation .

- Case Studies : Research indicates that certain derivatives demonstrate selective activity against human lung cancer xenografts without causing cardiotoxicity, making them promising candidates for further development . Additionally, studies have shown that this compound derivatives can inhibit the proliferation of hepatoblastoma cell lines, showcasing their potential as effective anti-tumor agents .

Antimalarial Properties

2-Acetylpyridine thiosemicarbazones have also been investigated for their antimalarial properties.

- Efficacy : Compounds like 2-acetylpyridine 4-phenyl-3-thiosemicarbazone have been found to exhibit significant activity against Plasmodium berghei in murine models. The presence of specific substituents on the thiosemicarbazone moiety was critical for enhancing antimalarial activity .

- Research Findings : In vivo studies demonstrated that certain derivatives could produce cures at low dosages (as low as 20 mg/kg), indicating their potential for therapeutic use in malaria treatment .

Antiviral Activity

The antiviral potential of 2-acetylpyridine thiosemicarbazones has been explored, particularly against herpes simplex virus types 1 and 2.

- Inhibition Mechanism : These compounds have been shown to inhibit viral replication more effectively than some cellular controls, suggesting a direct antiviral mechanism . The structural features of thiosemicarbazones contribute to their ability to interfere with viral life cycles.

Antibacterial Activity

The antibacterial properties of 2-acetylpyridine thiosemicarbazones are noteworthy, particularly against Gram-positive bacteria.

- Activity Spectrum : Studies indicate that while these compounds are ineffective against Gram-negative bacteria, they exhibit high activity against strains such as Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 1 µg/ml . This highlights their potential as lead compounds for developing new antibacterial agents.

Metal Complexes and Enhanced Activity

The formation of metal complexes with thiosemicarbazones significantly enhances their biological activities.

- Copper(II) Complexes : These complexes have shown strong anticancer activity and can also enhance the stability and solubility of the parent compounds. For instance, copper(II) complexes have been linked to increased cytotoxicity against various cancer cell lines compared to their free ligand counterparts .

Wirkmechanismus

The mechanism of action of 2-acetylpyridine thiosemicarbazone involves its interaction with metal ions and biological macromolecules. It forms stable complexes with metals, which can interfere with the function of metalloproteins and enzymes. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species also contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

- 2-Benzoylpyridine N(4)-methyl thiosemicarbazone

- 2-Acetylpyridine N(4)-methylthiosemicarbazone

- 2-Hydroxyacetophenone thiosemicarbazone

Comparison: 2-Acetylpyridine thiosemicarbazone is unique due to its specific structural features that enhance its binding affinity with metals and its biological activity. Compared to similar compounds, it has shown higher efficacy in antiviral and anticancer applications. The presence of the pyridine ring in its structure contributes to its stability and reactivity, making it a versatile compound in various research fields .

Biologische Aktivität

2-Acetylpyridine thiosemicarbazone (2-APT) is a compound of significant interest in medicinal chemistry, particularly for its anti-cancer properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound is derived from the condensation of 2-acetylpyridine with thiosemicarbazide. The resulting compound features a thiosemicarbazone functional group, which is known for its ability to form coordination complexes with metal ions. This property is crucial for its biological activity, particularly in cancer therapy.

The biological activity of 2-APT primarily stems from several mechanisms:

- Inhibition of Ribonucleotide Reductase: 2-APT has been shown to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis, thereby exerting anti-cancer effects by hindering cell proliferation .

- Induction of Apoptosis: The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of lysosomal integrity. This leads to lysosomal membrane permeabilization (LMP), which is a precursor to apoptotic cell death .

- Metal Chelation: 2-APT acts as a metal chelator, forming complexes with transition metals like copper(II) and nickel(II). These complexes enhance the cytotoxicity against various cancer cell lines by promoting ROS generation and apoptosis .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 2-APT:

- Cell Line Studies: 2-APT exhibits significant cytotoxicity against various cancer cell lines, including lung (A549), prostate (PC3), and glioma cells. For instance, a study reported an IC50 value of approximately 0.20 mM against A549 cells .

- In Vivo Studies: In animal models, 2-APT has shown promising results in reducing tumor size without causing significant cardiotoxicity, making it a candidate for further development as an anti-cancer agent .

Comparative Studies

A comparative analysis of 2-APT with other thiosemicarbazones reveals its unique efficacy:

| Compound | IC50 (mM) | Cancer Type | Reference |

|---|---|---|---|

| This compound | 0.20 | Lung Cancer (A549) | |

| N4-phenyl-2-acetylpyridine Thiosemicarbazone | 0.15 | Glioma | |

| Di-2-pyridyl ketone Thiosemicarbazone | 0.25 | Lung Cancer |

Case Study 1: Antitumor Efficacy in Lung Cancer

A study conducted by Lovejoy et al. highlighted the effectiveness of 2-APT in inhibiting lung cancer cell growth both in vitro and in vivo. The compound demonstrated a selective action on cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Study 2: Mechanistic Insights into Apoptosis Induction

Research by Zhao et al. provided insights into the mechanism by which 2-APT induces apoptosis through ROS generation. Their findings suggest that the compound's ability to disrupt lysosomal function plays a crucial role in triggering apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for 2-acetylpyridine thiosemicarbazone and its metal complexes?

- Methodology : The ligand is typically synthesized by condensing 2-acetylpyridine with thiosemicarbazide in ethanol under reflux. Metal complexes (e.g., Fe(II/III), Cu(II)) are prepared by reacting the ligand with metal salts (e.g., FeCl₂, CuCl₂) in ethanol/water mixtures, often with ammonia to adjust pH. Characterization involves elemental analysis, FTIR, UV-Vis, and Mössbauer spectroscopy. For example, Fe complexes show distinct Mössbauer parameters (quadrupole splitting: 0.45–1.25 mm/s; isomer shift: 0.35–0.75 mm/s) that confirm oxidation states and coordination geometry .

Q. How does this compound chelate metal ions, and what factors influence its coordination mode?

- Methodology : The ligand acts as a tridentate N,N,S-donor, binding via the pyridyl nitrogen, imine nitrogen, and thione/thiolate sulfur. Protonation state (thione vs. thiolate) and substituents at N(4) (e.g., phenyl, cyclohexyl) modulate coordination. For instance, Fe(III) complexes adopt octahedral geometry with two deprotonated ligands, while Cu(II) complexes often exhibit square-planar or distorted octahedral structures. Chelation efficacy is quantified via stability constants (log β) and redox potentials (e.g., Fe(III/II) redox potential: −0.25 to −0.45 V vs. SHE) .

Q. What preliminary biological activities have been reported for this compound derivatives?

- Methodology : Antimalarial activity is assessed in Plasmodium berghei-infected mice, with curative doses ranging from 20–320 mg/kg for N(4)-substituted derivatives. Antitumor activity is evaluated via IC₅₀ values (e.g., 0.001–0.002 µM for Fe complexes against leukemia cells). Antibacterial screening uses MIC assays (e.g., 0.06 µg/mL for Co complexes against S. aureus) .

Advanced Research Questions

Q. How do structural modifications at N(4) impact antitumor activity and iron chelation efficacy?

- Methodology : Substituents like phenyl, fluorophenyl, or morpholine at N(4) enhance lipophilicity and cellular uptake, improving IC₅₀ values. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂) increase redox activity, facilitating Fe-mediated ROS generation. Compare ligand protonation states (thione vs. thiolate) using DFT calculations to predict binding modes and redox behavior .

Q. Why do metal complexes of this compound show divergent biological effects (e.g., reduced antimalarial but enhanced antitumor activity)?

- Methodology : Metal coordination alters ligand pharmacokinetics and target specificity. For example, Cu(II) complexes exhibit enhanced DNA intercalation and topoisomerase inhibition, while Fe(III) complexes generate ROS via Fenton chemistry. Contrast mechanisms using in vitro assays: antimalarial activity correlates with heme crystallization inhibition, whereas antitumor effects rely on mitochondrial dysfunction and glutathione depletion .

Q. What computational approaches are used to predict the electronic and spectroscopic properties of this compound derivatives?

- Methodology : DFT calculations (e.g., B3LYP/6-31G(d,p)) optimize geometry and predict vibrational frequencies (e.g., ν(N–H) at 3200–3400 cm⁻¹, ν(C=S) at 750–800 cm⁻¹). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions (e.g., LP(S) → σ*(N–H)), while TD-DFT simulates UV-Vis spectra (λ_max: 350–450 nm for π→π* transitions) .

Q. How do organometallic nanomaterials functionalized with this compound enhance antibacterial activity?

- Methodology : Sonochemical synthesis of CuO nanoparticles functionalized with the ligand improves synergetic effects, as confirmed by MIC assays (e.g., 0.24 µg/mL against E. coli). Mechanistic studies (e.g., ROS quantification, membrane permeability assays) reveal dual modes: metal ion release disrupts cell walls, while the ligand inhibits enzyme activity .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

- Methodology : Cross-validate using orthogonal assays (e.g., MTT, clonogenic) and control for metal ion speciation (e.g., Fe²⁺ vs. Fe³⁺). Investigate off-target effects via transcriptomics or proteomics. For example, high cytotoxicity in HepG2 cells (IC₅₀: 2.27 µg/mL) but lower activity in MCF-7 may stem from differential expression of iron transporters (e.g., transferrin receptor 1) .

Eigenschaften

IUPAC Name |

[(E)-1-pyridin-2-ylethylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFVPOHZBSIFRL-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)N)/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101197659 | |

| Record name | (2E)-2-[1-(2-Pyridinyl)ethylidene]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142564-62-3 | |

| Record name | (2E)-2-[1-(2-Pyridinyl)ethylidene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142564-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarbothioamide, 2-(1-(2-pyridinyl)ethylidene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142564623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-[1-(2-Pyridinyl)ethylidene]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101197659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.